
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is a synthetic compound that belongs to the class of phenylalanine derivatives It is structurally characterized by the presence of a bis(2-fluoroethyl)amino group attached to the para position of the phenyl ring of alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine typically involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine. This intermediate is then subjected to reduction to yield 4-amino-L-phenylalanine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the bis(2-fluoroethyl)amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like 2-fluoroethylamine are used under nucleophilic substitution conditions.
Major Products
The major products formed from these reactions include various substituted phenylalanine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine involves its interaction with cellular DNA. The bis(2-fluoroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA synthesis and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: A phenylalanine derivative with a bis(2-chloroethyl)amino group instead of bis(2-fluoroethyl)amino.
Chlorambucil: Another nitrogen mustard derivative used in cancer therapy.
Cyclophosphamide: A widely used alkylating agent in chemotherapy.
Uniqueness
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is unique due to the presence of the bis(2-fluoroethyl)amino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its reactivity, stability, and interaction with biological targets, potentially offering advantages in specific applications .
Propiedades
Número CAS |
4252-40-8 |
|---|---|
Fórmula molecular |
C13H18F2N2O2 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
2-amino-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H18F2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
Clave InChI |
IQLKPDQPLGAXJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCF)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


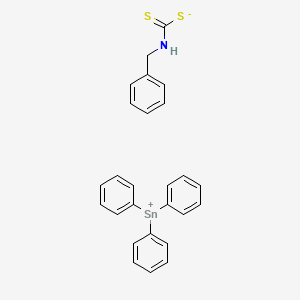
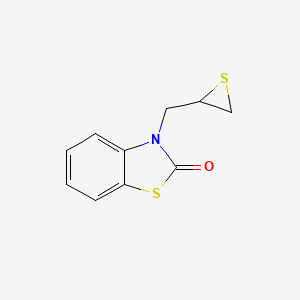
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

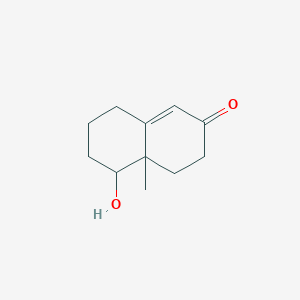
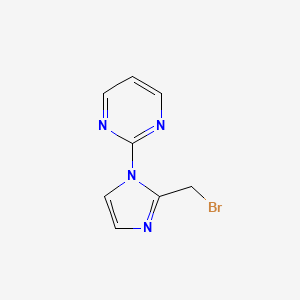
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
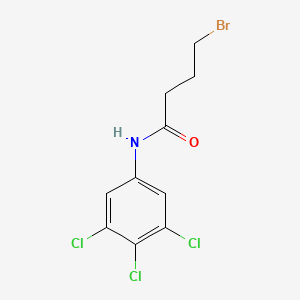
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)

